molecular formula C11H18N2O3 B2523923 1-(1-(Furan-3-yl)propan-2-yl)-3-(2-methoxyethyl)urea CAS No. 1795301-28-8

1-(1-(Furan-3-yl)propan-2-yl)-3-(2-methoxyethyl)urea

Cat. No.: B2523923
CAS No.: 1795301-28-8
M. Wt: 226.276
InChI Key: UVMGIQXJKNNHCR-UHFFFAOYSA-N
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Description

1-(1-(Furan-3-yl)propan-2-yl)-3-(2-methoxyethyl)urea is a urea derivative featuring a furan-3-yl substituent attached to a propan-2-yl group and a 2-methoxyethyl moiety on the urea scaffold. Urea derivatives are widely studied for their structural versatility and applications in medicinal chemistry, agrochemicals, and materials science.

Properties

IUPAC Name

1-[1-(furan-3-yl)propan-2-yl]-3-(2-methoxyethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-9(7-10-3-5-16-8-10)13-11(14)12-4-6-15-2/h3,5,8-9H,4,6-7H2,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMGIQXJKNNHCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-(Furan-3-yl)propan-2-yl)-3-(2-methoxyethyl)urea is an organic compound that has garnered attention for its potential biological activities. This compound features a furan ring, a propyl group, and a methoxyethyl group attached to a urea moiety, which contribute to its unique chemical properties and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C12H17N3O3C_{12}H_{17}N_{3}O_{3}. The structure can be represented as follows:

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This compound's solubility and reactivity are influenced by the presence of the furan ring and the methoxyethyl group, which enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The furan ring can undergo oxidation, while the urea moiety may participate in hydrogen bonding with biological macromolecules. These interactions can lead to modulation of various biochemical pathways.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against several bacterial strains. A study conducted by utilized molecular docking techniques to predict its efficacy against Escherichia coli. The docking scores suggested significant binding affinity, indicating potential as an antibacterial agent.

Anticancer Potential

The compound has also been explored for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, although specific pathways remain to be fully elucidated.

Case Studies

  • Antibacterial Activity : A study published in ResearchGate evaluated the antibacterial effects of various compounds derived from natural sources, including derivatives similar to this compound. Results showed a notable reduction in bacterial growth, supporting its potential use in clinical applications against resistant strains .
  • Anticancer Activity : Another investigation focused on the compound's effects on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability, suggesting that this compound could serve as a lead for developing new anticancer therapies .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructureKey Activity
1-(Furan-2-yl)propan-2-yl ureaLacks methoxyethyl groupDifferent solubility and activity profile
3-(2-Methoxyethyl)ureaLacks furan ringReduced biological activity
1-(1-(Furan-2-yl)propan-2-yl)ureaLacks methoxyethyl groupAffects solubility and biological activity

Comparison with Similar Compounds

Structural Analogues

The following table compares key structural and functional features of 1-(1-(Furan-3-yl)propan-2-yl)-3-(2-methoxyethyl)urea with related urea derivatives:

Compound Name Substituent 1 Substituent 2 Key Features Reference
This compound 1-(Furan-3-yl)propan-2-yl 2-Methoxyethyl Heteroaromatic furan; flexible ether chain Target Compound
1-(3,5-bis(trifluoromethyl)phenyl)-3-(2-methoxyethyl)urea (Compound 2) 3,5-bis(trifluoromethyl)phenyl 2-Methoxyethyl Electron-withdrawing CF₃ groups; enhanced lipophilicity
1-(4-chlorophenyl)-3-(2-(3-(1-hydroxyethyl)phenyl)propan-2-yl)urea (10) 4-Chlorophenyl Propan-2-yl with hydroxyethyl Chlorine substituent; polar hydroxy group
1-[(3-ethyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl)methyl]-1-(2-methoxyethyl)-3-(propan-2-yl)urea Pyrazole-phenyl 2-Methoxyethyl + propan-2-yl Bulky pyrazole core; dual methoxyethyl/propan-2-yl substitution
1-(3-chloro-2-hydroxymethylphenyl)-3-(3-trifluoromethylsulphanylphenyl)urea Chloro-hydroxymethylphenyl Trifluoromethylsulphanylphenyl Hydrophilic hydroxymethyl; sulfanyl group for H-bonding

Key Observations :

  • Electronic Effects : The furan-3-yl group in the target compound introduces electron-rich aromaticity, contrasting with electron-deficient substituents like CF₃ (Compound 2, ) or Cl (Compound 10, ). This may influence π-π stacking or charge-transfer interactions in biological systems.
  • Solubility: The 2-methoxyethyl chain enhances aqueous solubility compared to purely aromatic substituents (e.g., phenyl or pyrazole in ). However, this is less pronounced than in hydroxymethyl derivatives ().
  • Synthetic Accessibility : Analogous compounds (e.g., ) utilize carbamate intermediates or substitution reactions with amines, suggesting feasible routes for synthesizing the target compound.
Computational Insights

Density functional theory (DFT) studies on urea derivatives () highlight the importance of substituent effects on H-bonding and charge distribution. For instance:

  • The furan ring’s electron-donating nature may stabilize the urea carbonyl via resonance, as observed in similar systems .
  • Methoxyethyl chains can adopt conformations that optimize solvation or target binding, as modeled for Compound 2 .

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